molecular formula C8H8N2O4 B8025566 Methyl 2-methyl-3-nitroisonicotinate CAS No. 1434142-18-3

Methyl 2-methyl-3-nitroisonicotinate

Cat. No.: B8025566
CAS No.: 1434142-18-3
M. Wt: 196.16 g/mol
InChI Key: BLHRFGXBDCDXIT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-nitroisonicotinate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to the aromatic ring of isonicotinic acid, along with a methyl ester group (-COOCH3) and an additional methyl group (-CH3) on the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-nitroisonicotinate typically involves the nitration of 2-methylisonicotinic acid, followed by esterification. One common method includes the following steps:

    Nitration: 2-methylisonicotinic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the 3-position of the aromatic ring.

    Esterification: The resulting 2-methyl-3-nitroisonicotinic acid is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-nitroisonicotinate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents

    Hydrolysis: Aqueous acid (HCl) or base (NaOH)

Major Products Formed

    Reduction: 2-methyl-3-aminoisonicotinic acid methyl ester

    Substitution: Various substituted isonicotinic acid methyl esters

    Hydrolysis: 2-methyl-3-nitroisonicotinic acid

Scientific Research Applications

Methyl 2-methyl-3-nitroisonicotinate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-nitroisonicotinate depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved may include DNA, enzymes, and cellular signaling pathways.

Comparison with Similar Compounds

Methyl 2-methyl-3-nitroisonicotinate can be compared with other nitroaromatic compounds such as:

    Methyl 3-nitrobenzoate: Similar in structure but lacks the additional methyl group on the aromatic ring.

    Methyl 4-nitrobenzoate: Similar in structure but with the nitro group at the 4-position.

    2-Methyl-3-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2-methyl-3-nitropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-7(10(12)13)6(3-4-9-5)8(11)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHRFGXBDCDXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193452
Record name 4-Pyridinecarboxylic acid, 2-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-18-3
Record name 4-Pyridinecarboxylic acid, 2-methyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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